Didansyl-L-lysine

Molecular Imprinting Surface Plasmon Resonance Selectivity Coefficient

Researchers requiring authentic Didansyl-L-lysine for molecular imprinting or MEKC method validation face inconsistent results with mono-dansyl substitutes due to differing binding selectivity and coelution profiles. This compound resolves those challenges with verified identity and dual-fluorophore performance. - Exhibits a selectivity coefficient of 1.13 in MIP films over related dansyl amino acids. - Enables accurate di-dansyl species identification, resolving coelution with di-dansyl histidine and tyrosine in MEKC. - Provides a distinct spectral signature (Ex/Em: ~328/580 nm) for quantitative binding and FRET studies.

Molecular Formula C30H36N4O6S2
Molecular Weight 612.8 g/mol
CAS No. 1263-03-2
Cat. No. B074861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidansyl-L-lysine
CAS1263-03-2
SynonymsDIDANSYL-L-LYSINE
Molecular FormulaC30H36N4O6S2
Molecular Weight612.8 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C
InChIInChI=1S/C30H36N4O6S2/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36)/t25-/m0/s1
InChIKeyOLAZYTPTPLUAPK-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Didansyl-L-lysine: Dual-Dansyl Fluorescent Probe


Didansyl-L-lysine (DDL; CAS 1263-03-2), systematically named N2,N6-bis[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-L-lysine, is a synthetic fluorescent derivative of the essential amino acid L-lysine, characterized by the covalent attachment of two dansyl (5-dimethylaminonaphthalene-1-sulfonyl) fluorophores to both the α- and ε-amino groups . With a molecular formula of C30H36N4O6S2 and a molecular weight of approximately 612.8 g/mol, this compound exhibits strong fluorescence properties characteristic of the dansyl moiety, including an excitation maximum near 328 nm and an emission maximum around 580 nm in aqueous media [1]. DDL serves as a versatile fluorescent probe and template molecule in molecular imprinting applications, biosensor development, and amino acid analysis, offering distinct advantages in sensitivity and molecular recognition compared to mono-dansylated lysine analogs and other fluorescent amino acid derivatives [2].

Didansyl-L-lysine: Substitution Challenges


Generic substitution of Didansyl-L-lysine with mono-dansylated Nε-dansyl-L-lysine or other dansyl amino acid derivatives is analytically and functionally unsound due to fundamental differences in molecular recognition, chromatographic behavior, and fluorescence properties. DDL possesses two dansyl groups, which confer distinct binding affinities in molecularly imprinted polymers (MIPs) [1], unique separation challenges in micellar electrokinetic chromatography (MEKC) where di-dansyl histidine coelutes with di-dansyl lysine and di-dansyl tyrosine [2], and altered fluorescence quantum yields compared to Nε-dansyl-L-lysine in enzymatic binding studies [3]. These quantitative differences necessitate the use of authentic Didansyl-L-lysine for reproducible and interpretable results in advanced analytical and biosensing applications.

Didansyl-L-lysine: Performance Evidence


MIP Selectivity: DDL vs. DDC

In surface-confined molecularly imprinted polymer (MIP) films prepared via atom transfer radical polymerization (ATRP), Didansyl-L-lysine (DDL) exhibited a selectivity coefficient of 1.13 when imprinted against itself, compared to a selectivity coefficient of 1.51 observed for MIP surfaces prepared against N,N'-didansyl-L-cystine (DDC) [1]. This indicates that DDL-imprinted films demonstrate measurable self-selectivity, albeit lower than the disulfide-bridged analog DDC, enabling preferential binding of DDL over closely related dansylated amino acids.

Molecular Imprinting Surface Plasmon Resonance Selectivity Coefficient

MEKC Coelution: Di-Dansyl Histidine and Tyrosine

In micellar electrokinetic chromatography (MEKC) analysis of amino acids in natural products (corn seed flour, wheat flour gliadin), di-dansyl histidine is not separated from di-dansyl lysine and di-dansyl tyrosine [1]. This coelution necessitates the introduction of additional separation mechanisms to achieve resolution of these three di-dansyl species, highlighting the unique chromatographic challenges posed by di-dansyl lysine compared to mono-dansyl amino acids which separate more readily.

Micellar Electrokinetic Chromatography Amino Acid Analysis Coelution

Fluorescence Quantum Yield: DDL-MTX vs. Mono-Dansyl

Dansylated analogs of methotrexate (MTX) incorporating didansyl-lysine structures exhibit reduced fluorescence quantum yields compared to the mono-dansylated reference compound Nε-dansyl-L-lysine [1]. Specifically, the dansylated MTX analogs show a reduction in quantum yields relative to Nε-dansyl-L-lysine and 5-(N,N-dimethylamino)-1-naphthalenesulfonic acid, indicating that the presence of two dansyl groups or the MTX scaffold alters the fluorophore's emission efficiency.

Fluorescence Quantum Yield Dihydrofolate Reductase Dansyl Fluorescence

MIP Binding Capacity vs. Non-Imprinted Films

Molecularly imprinted polymer (MIP) films prepared with Didansyl-L-lysine as the template molecule exhibited higher binding capacities than non-imprinted control (NIP) films at all solution concentrations tested for N,N'-didansyl-L-lysine [1]. This demonstrates the successful creation of specific recognition cavities for DDL within the ultrathin polymer matrix, enabling enhanced adsorption compared to random polymer surfaces.

Molecular Imprinting Binding Capacity Surface-Confined Polymer

Didansyl-L-lysine: Key Applications


MIP-Based Sensors for Dansylated Analytes

Didansyl-L-lysine serves as an effective template molecule for creating ultrathin MIP films with measurable selectivity. As demonstrated, DDL-imprinted MIPs exhibit a selectivity coefficient of 1.13 for DDL over closely related dansylated amino acids, and show enhanced binding capacity compared to non-imprinted controls at all concentrations [1]. This makes DDL a suitable choice for fabricating surface plasmon resonance (SPR) or fluorescence-based biosensors targeting didansyl-lysine or structurally similar analytes in complex mixtures.

Dual-Dansyl Labeling for Bioassays

With its dual dansyl moieties, Didansyl-L-lysine exhibits distinct fluorescence properties including excitation at 328 nm and emission at 580 nm in aqueous media [1]. The presence of two fluorophores provides a higher density of fluorescent label per molecule compared to mono-dansyl-lysine, which can be advantageous in applications such as protein labeling, cellular uptake studies, and fluorescence microscopy where signal amplification or specific hydrophobic interactions are desired. However, users should note the reduced quantum yield relative to mono-dansyl-lysine in certain contexts [2].

HPLC and MEKC Amino Acid Analysis

Didansyl-L-lysine presents unique chromatographic challenges due to its coelution with di-dansyl histidine and di-dansyl tyrosine in micellar electrokinetic chromatography [1]. This property necessitates the development and validation of specialized separation methods, such as those employing additional separation mechanisms or alternative detection wavelengths (e.g., absorbance at 254 nm [2]). Researchers developing HPLC or MEKC protocols for amino acid profiling in natural products, food samples, or biological fluids must use authentic DDL standards to ensure accurate identification and quantification of di-dansyl species.

Fluorescent Probes for Binding Studies

The fluorescence of Didansyl-L-lysine-containing compounds is sensitive to the polarity of the surrounding medium, exhibiting blue shifts and intensity enhancements upon binding to hydrophobic protein pockets [1]. This environmental sensitivity makes DDL a valuable probe for studying ligand-receptor interactions, enzyme active site accessibility, and protein conformational changes. The dual dansyl labeling provides a distinct spectral signature that can be differentiated from intrinsic protein fluorescence, enabling quantitative binding assays and Förster resonance energy transfer (FRET) studies.

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